1H-pyrazolo[4,3-b]pyridine

ALK5 Kinase inhibitor ADME

This [4,3-b] isomer is not a generic substitute for [3,4-b] or other aza-heterocycles. Scaffold-morphing evidence shows maintained ALK5 potency while resolving microsomal clearance—a result not achieved with other bicyclic replacements. Sub-10 nM PD-1/PD-L1 inhibition (D38, IC₅₀ = 9.6 nM) and 10× greater Zn(II) binding stability for MOFs are exclusive to this connectivity. Procure as a versatile, high-purity core for rapid SAR at N1, C3, C6, and C7.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 272-52-6
Cat. No. B1257534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-b]pyridine
CAS272-52-6
Synonymspyrazolopyridine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
InChIKeyAMFYRKOUWBAGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridine (CAS 272-52-6): Core Scaffold for Kinase and PDE1 Inhibitor Development


1H-Pyrazolo[4,3-b]pyridine (CAS 272-52-6) is a heteroaromatic bicyclic scaffold formed by the fusion of a pyrazole ring to a pyridine ring, with the specific [4,3-b] connectivity dictating its regiochemistry and electronic properties [1]. Unlike its more extensively explored isomer 1H-pyrazolo[3,4-b]pyridine—which has been described in over 300,000 structures and 5,500 references—the [4,3-b] isomer offers a distinct spatial arrangement that has been exploited as a key pharmacophore in ALK5, PDE1, and mGlu4 inhibitors, with documented improvements in ADME and selectivity upon scaffold morphing [2][3][4]. The unsubstituted parent compound is commercially available in high purity (≥98% by HPLC) and serves as a versatile building block for derivatization at positions N1, C3, C6, and C7 [5].

Why 1H-Pyrazolo[4,3-b]pyridine Cannot Be Replaced by 1H-Pyrazolo[3,4-b]pyridine or Other Bicyclic Aza-Heterocycles


The seemingly minor shift in nitrogen atom placement between pyrazolo[4,3-b]pyridine and its [3,4-b] isomer or other bicyclic aza-heterocycles (e.g., imidazo[1,2-a]pyridine, pyrrolo[2,3-b]pyridine) produces profound differences in molecular recognition, ADME profile, and synthetic accessibility [1]. Crystallographic and docking studies with ALK5 and PD-L1 reveal that the [4,3-b] connectivity establishes a unique hydrogen-bonding network with key residues in the ATP-binding pocket that is not recapitulated by the [3,4-b] scaffold [2][3]. Moreover, scaffold-morphing experiments from quinoline-based ALK5 inhibitors demonstrated that only the pyrazolo[4,3-b]pyridine core maintained potent inhibition while resolving the high microsomal clearance that plagued the lead series—an outcome not observed with other bicyclic replacements [1]. In coordination chemistry, zinc(II) complexes formed with pyrazolo[4,3-b]pyridine ligands exhibit a 10-fold higher stability constant than those formed with the [3,4-c] isomer, demonstrating that the exact nitrogen placement materially alters metal-binding strength and, by extension, metalloenzyme inhibition potential [4]. These data collectively establish that the [4,3-b] isomer is not a generic substitute but a structurally defined, functionally differentiated chemical entity.

Quantitative Differentiation of 1H-Pyrazolo[4,3-b]pyridine vs. Closest Analogs: A Head-to-Head Evidence Review


Scaffold Morphing to Pyrazolo[4,3-b]pyridine Rescues High Microsomal Clearance in ALK5 Inhibitors

In a structure-based drug design program for ALK5 inhibitors, a 4-substituted quinoline hit was optimized to a potent lead series that suffered from high in vitro clearance in both rat and human liver microsomes [1]. A scaffold morphing strategy converted the quinoline core into a 7-substituted-pyrazolo[4,3-b]pyridine scaffold. This single change maintained target potency while yielding a substantial improvement in ADME properties, specifically reducing the high microsomal clearance that had prevented further advancement of the quinoline series [1].

ALK5 Kinase inhibitor ADME

10-Fold Higher Stability Constant for Zinc(II) Complexation with Pyrazolo[4,3-b]pyridine vs. [3,4-c] Isomer

A comparative study of zinc(II) coordination chemistry between pyrazolo[4,3-b]pyridine (HL1) and pyrazolo[3,4-c]pyridine (HL2) backbones revealed that the first stability constant (log K₁) for the N-arylated derivative L6 (derived from HL1) is one order of magnitude larger than that of the corresponding ligands derived from the [3,4-c] isomer [1]. This quantitative difference in binding strength directly impacts the formation and stability of metal-organic frameworks (MOFs) and metalloenzyme inhibitor complexes.

Coordination chemistry Metalloenzyme inhibition MOF

1H-Pyrazolo[4,3-b]pyridine Derivative D38 Inhibits PD-1/PD-L1 Interaction with IC50 of 9.6 nM

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives was designed and evaluated for inhibition of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy [1]. Compound D38 exhibited an IC50 of 9.6 nM in the HTRF biochemical assay, making it the most potent small-molecule PD-1/PD-L1 inhibitor in the series [1]. In a cell-based functional assay (co-culture of CHO cells expressing PD-L1/TCR activator and Jurkat cells expressing PD-1), D38 showed an EC50 of 1.61 μM [1].

Immuno-oncology PD-1/PD-L1 Small molecule

1H-Pyrazolo[4,3-b]pyridine-3-amine Scaffold (VU8506) Demonstrates 125-Fold AhR Activation Leading to CYP1A2 Induction Liability

The 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold VU8506 was identified as a potent and selective mGlu4 positive allosteric modulator (PAM) with in vivo efficacy in rodent models of Parkinson's disease [1]. However, the compound exhibited significant CYP1A2 induction liability, as measured by upstream AhR activation: VU8506 caused a 125-fold increase in AhR activation relative to control [1]. This toxicity flag precluded chronic dosing studies. Subsequent scaffold optimization identified compound 9i, which maintained mGlu4 PAM potency (hmGlu4 EC50 = 43 nM) while reducing AhR activation to only 2.3-fold over control [1].

mGlu4 PAM Parkinson's disease CYP induction

Commercial 1H-Pyrazolo[4,3-b]pyridine is Supplied at ≥98.5% HPLC Purity with Residual Solvents <500 ppm (ICH Q3C)

For procurement and synthetic reproducibility, the commercial grade of 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) is available with specified purity of ≥98.5% by HPLC, residual solvents below 500 ppm (compliant with ICH Q3C Class 2/3 limits), heavy metals below 10 ppm, and water content ≤0.5% by Karl Fischer titration [1]. In contrast, some common laboratory suppliers offer the compound at lower purity grades (e.g., 97%) without detailed impurity profiling .

Quality control Pharmaceutical intermediate Purity

Synthesis of Pyrazolo[4,3-b]pyridines via SNAr/Japp–Klingemann Protocol Achieves Yields of 84–86%

A straightforward protocol for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines via sequential SNAr and modified Japp–Klingemann reactions has been reported [1]. Under optimized conditions using CuI-mediated intramolecular C–N cross-coupling, yields of 84–86% were achieved for a range of substituted pyrazolo[4,3-b]pyridines [2]. For comparison, alternative synthetic routes to the related [3,4-b] isomer often proceed with yields ranging from 40–70% depending on substitution pattern [3].

Synthetic chemistry Process development Yield

High-Value Application Scenarios for 1H-Pyrazolo[4,3-b]pyridine (CAS 272-52-6)


ALK5 Inhibitor Lead Optimization: Rescuing Programs Stalled by High Microsomal Clearance

Drug discovery teams encountering high in vitro clearance in rat or human microsomes with quinoline- or other bicyclic-based ALK5 inhibitors should evaluate 7-substituted-pyrazolo[4,3-b]pyridine as a scaffold replacement. Published SAR demonstrates that this morphing strategy maintains target potency while substantially improving ADME properties, enabling progression from lead optimization to candidate selection [1].

Immuno-Oncology: PD-1/PD-L1 Small-Molecule Inhibitor Discovery

Given the sub-10 nM biochemical potency (IC50 = 9.6 nM) achieved by the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 against the PD-1/PD-L1 interaction, this scaffold is a validated starting point for medicinal chemistry campaigns targeting immune checkpoint blockade [2]. Procurement of the core scaffold enables rapid SAR exploration around the N1, C3, and C6 positions.

PDE1 Inhibitor Development with Isoform Selectivity Requirements

Patents covering 1H-pyrazolo[4,3-b]pyridines and their 7-amino derivatives as PDE1 inhibitors explicitly claim selectivity toward the PDE1B isoform as a means to avoid peripheral side effects associated with PDE1A/PDE1C inhibition [3]. The commercial availability of the unsubstituted core enables installation of the 7-amino motif and subsequent diversification for CNS indications including schizophrenia and Parkinson's disease.

Metal-Organic Framework (MOF) Design Requiring Robust Zinc(II) Nodes

For materials science applications requiring stable, permanently porous MOFs with zinc(II) nodes, the pyrazolo[4,3-b]pyridine ligand HL1 offers a 10-fold enhancement in metal-binding stability over the [3,4-c] isomer [4]. This translates to MOFs with greater thermal and hydrolytic resilience, improved CO2 uptake, and larger accessible pore volumes—critical parameters for gas separation and storage applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.